1-(2-Amino-3,4-difluorophenyl)ethan-1-one
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Overview
Description
1-(2-Amino-3,4-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7F2NO. It is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3,4-difluorophenyl)ethan-1-one typically involves the reaction of 2-amino-3,4-difluorobenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-3,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Amino-3,4-difluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3,4-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the fluorine atoms can enhance its binding affinity and stability. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)ethan-1-one: Similar in structure but lacks the amino group, which affects its reactivity and applications.
3,4-Difluoroacetophenone: Another related compound with different substitution patterns on the phenyl ring.
Uniqueness: 1-(2-Amino-3,4-difluorophenyl)ethan-1-one is unique due to the presence of both amino and difluoro groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7F2NO |
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Molecular Weight |
171.14 g/mol |
IUPAC Name |
1-(2-amino-3,4-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H7F2NO/c1-4(12)5-2-3-6(9)7(10)8(5)11/h2-3H,11H2,1H3 |
InChI Key |
SJHLRAYYSGCAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)F)F)N |
Origin of Product |
United States |
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